molecular formula C16H23N7 B2775740 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415563-73-2

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Número de catálogo B2775740
Número CAS: 2415563-73-2
Peso molecular: 313.409
Clave InChI: VEFJQZXCITVMIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'GSK-3 Inhibitor IX' and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mecanismo De Acción

The mechanism of action of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves the inhibition of GSK-3, an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell differentiation. GSK-3 is also involved in the pathogenesis of various diseases such as Alzheimer's disease, cancer, and diabetes. The inhibition of GSK-3 by 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can lead to the reduction of beta-amyloid production, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine are mainly related to its inhibition of GSK-3. Studies have shown that GSK-3 Inhibitor IX can lead to the reduction of beta-amyloid production, cell proliferation, and inflammation. In addition, this compound has also been shown to have potential applications in the treatment of diabetes, cancer, and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the significant advantages of using 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in lab experiments is its specificity towards GSK-3. This compound has been shown to be highly selective towards GSK-3 and does not affect other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions that can be explored in the field of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine research. One of the significant areas of research is in the development of more potent and selective GSK-3 inhibitors. In addition, this compound can also be explored for its potential applications in the treatment of other diseases such as cancer and diabetes. Further research can also be conducted to explore the potential side effects and toxicity of this compound in vivo.

Métodos De Síntesis

The synthesis of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can be achieved through a multi-step process. The first step involves the reaction of 2,6-dimethylpyrimidin-4-amine with 4-bromomethylpiperazine to form 4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl)methyl bromide. This intermediate is then reacted with 3-amino-N,N-dimethylpyridazine-4-carboxamide to form the final product.

Aplicaciones Científicas De Investigación

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that GSK-3 Inhibitor IX can inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the pathogenesis of Alzheimer's disease. This inhibition can lead to the reduction of beta-amyloid production, a hallmark of Alzheimer's disease, and can potentially slow down the progression of the disease.

Propiedades

IUPAC Name

6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-11-16(18-13(2)17-12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFJQZXCITVMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.